6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-9-4-5-12-10(7-9)14(20)11(8-18-12)15(21)19-13-3-1-2-6-17-13/h1-8H,(H,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDLSDLOQIAVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide typically involves the condensation of 6-chloro-4-hydroxyquinoline-3-carboxylic acid with 2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline-3-carboxamide family. It features a quinoline core with a chlorine substituent at the 6-position, a hydroxy group at the 4-position, and a carboxamide group at the 3-position, further substituted with a pyridin-3-yl group. The chemical formula for this compound is C15H10ClN3O2, and it has a molecular weight of approximately 285.71 g/mol. Due to its potential biological activities and applications in medicinal chemistry, this compound has garnered interest across various scientific fields.
Scientific Research Applications
6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide and related compounds have several scientific research applications:
- Chemistry These compounds are used as building blocks for synthesizing more complex quinoline derivatives.
- Biology They are studied for their potential as antimicrobial and antiviral agents.
- Medicine They are investigated for their anticancer properties and potential use in drug development.
- Industry They are utilized in developing dyes, pigments, and other industrial chemicals.
6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is a quinoline derivative that has attracted significant attention in medicinal chemistry because of its diverse biological activities. Research indicates its potential as an antimicrobial, antiviral, and anticancer agent, making it a promising candidate for drug development. Specifically, it has demonstrated potential as an antimicrobial, antiviral, and anticancer agent. It has been shown to inhibit the activity of tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer progression. This inhibition can lead to reduced proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest.
Potential Antitumor Activity
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (Compound 35)
- Structure: 6-fluoro substitution, difluoropyrrolidin-ethylamino side chain.
- Activity : Demonstrates broad-spectrum antimicrobial activity.
- The morpholinopropyl and difluoropyrrolidin groups in Compound 35 improve solubility and target engagement, whereas the pyridin-2-yl group in the target compound may favor π-π stacking interactions .
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloroquinoline-3-carboxamide (Compound 52)
- Structure : 6-chloro substitution, adamantyl carboxamide.
- Activity : Acts as an inverse agonist of the CB2 receptor (49% of control activity).
- Comparison : The 6-chloro position is critical for inverse agonism, as seen in Compound 52. However, the adamantyl group in Compound 52 introduces significant hydrophobicity, which may limit bioavailability compared to the pyridin-2-yl group in the target compound .
8-Chloro-substituted Quinoline-3-carboxamide (Compound 54)
- Structure : 8-chloro substitution.
- Activity : Retains CB2 agonist activity (187% of control).
- Comparison : The position of chloro substitution (6 vs. 8) dramatically alters pharmacological outcomes. The target compound’s 6-chloro group may favor inverse agonism, whereas 8-chloro promotes agonism, highlighting positional sensitivity in receptor modulation .
N-(2-Hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 1146934-96-4)
- Structure : Pyridin-3-yl at position 2, hydroxyphenyl carboxamide.
- Comparison : The pyridin-3-yl substituent at position 2 (vs. pyridin-2-yl at position 3) alters electronic distribution and binding geometry. The hydroxyphenyl group may enhance solubility but reduce metabolic stability compared to the target compound’s pyridin-2-yl group .
(R)-7-Chloro-6-methoxyquinoline-3-carboxamide (CAS 5525-35-9)
- Structure: 7-chloro, 6-methoxy, and ethylamino-pyridin-2-yl substituents.
- Comparison: The methoxy group at position 6 may improve metabolic stability, while the ethylamino linker could increase conformational flexibility. The 7-chloro substitution (vs. 6-chloro) may shift target selectivity .
Comparative Data Table
Key Findings and Trends
Chloro Position :
- 6-Chloro substitution (target compound, Compound 52) correlates with inverse agonism or antimicrobial activity.
- 8-Chloro (Compound 54) shifts activity to agonism, emphasizing positional sensitivity .
Carboxamide Substituents :
- Pyridin-2-yl groups (target compound, CAS 5525-35-9) may enhance target specificity via π-π interactions.
- Hydrophobic groups (e.g., adamantyl in Compound 52) improve receptor binding but reduce solubility .
Electron-Withdrawing Groups :
- 6-Fluoro (Compound 35) vs. 6-chloro: Fluorine’s smaller size may improve penetration, while chlorine’s electronegativity enhances binding affinity .
Biological Activity
6-Chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, synthesis, and particularly its biological activity, including anticancer, antimicrobial, and antiviral properties.
Chemical Structure and Properties
The compound features a quinoline core with a chloro substituent at the 6-position, a hydroxy group at the 4-position, and a carboxamide group at the 3-position, further substituted with a pyridin-2-yl group. Its molecular formula is with a molecular weight of approximately 285.71 g/mol .
Synthesis
The synthesis of 6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide typically involves the condensation of 6-chloro-4-hydroxyquinoline-3-carboxylic acid with 2-aminopyridine. This reaction is generally carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane .
Anticancer Activity
Research indicates that 6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide exhibits significant antiproliferative effects against various cancer cell lines, including human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). The compound's mechanism of action is primarily linked to its interaction with the phosphatidylinositol 3-kinase (PI3K) pathway, specifically targeting PI3Kα .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Caco-2 | 37.4 | PI3Kα inhibition |
| HCT-116 | 8.9 | PI3Kα inhibition |
The inhibition of PI3Kα leads to reduced cell proliferation through apoptosis and cell cycle arrest mechanisms . Studies have shown that derivatives of this compound can exhibit even greater potency, suggesting potential for further development as anticancer agents.
Antimicrobial and Antiviral Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial and antiviral activities. It has been shown to inhibit various tyrosine kinases involved in cancer progression, which also play roles in microbial resistance mechanisms. The specific interactions within cellular pathways contribute to its effectiveness as an antimicrobial agent .
Case Study: Antiviral Activity
A study evaluating similar quinoline derivatives highlighted their potential against viral infections, showing significant inhibition rates against certain viruses while maintaining low cytotoxicity levels . This suggests that compounds like 6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide could be explored for therapeutic applications in viral diseases.
Molecular Mechanism
At the molecular level, the compound binds to the active sites of tyrosine kinases, preventing phosphorylation events critical for cancer cell signaling. The binding affinity is influenced by structural features such as hydrogen bonding and hydrophobic interactions with target proteins .
Q & A
Q. What are the standard synthetic protocols for 6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step condensation reactions. For example, 2-chloroquinoline derivatives can be functionalized via nucleophilic substitution with pyridylamine, followed by carboxamide formation using activated carboxylic acids or esters. Key intermediates are characterized using IR spectroscopy (to confirm C=O, N-H, and C≡N stretches) and NMR (to resolve aromatic protons, pyridine signals, and substituent orientation) . Yield optimization often requires reflux conditions in polar aprotic solvents like DMF or ethanol .
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in quinoline-carboxamide derivatives?
- ¹H NMR : Aromatic proton splitting patterns distinguish between pyridine (e.g., δ 8.5–9.0 ppm for H-2) and quinoline moieties. Coupling constants identify substituent positions (e.g., para vs. meta).
- ¹³C NMR : Carbonyl carbons (C=O) appear at ~165–170 ppm, while pyridyl carbons resonate at 120–150 ppm.
- IR : Stretching bands for OH (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-Cl (750–800 cm⁻¹) confirm functional groups. Cross-validation with elemental analysis (C, H, N) ensures purity .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the functionalization of the quinoline core?
Regioselective chlorination or hydroxylation can be achieved using directing groups (e.g., carbonyl or pyridyl substituents). Computational modeling (DFT) predicts electron density distribution to guide reaction sites. For example, 4-hydroxy groups in quinoline derivatives act as ortho-directors, favoring electrophilic substitution at C-3 or C-5 .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or amide coupling) be validated?
- Kinetic Studies : Monitor reaction progress via HPLC/MS to identify intermediates.
- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis steps to track oxygen incorporation.
- Computational Modeling : Transition state analysis (e.g., using Gaussian) confirms feasible pathways, such as the role of ZnCl₂ in catalyzing spirocyclic ring formation .
Q. What computational tools optimize the design of derivatives with enhanced bioactivity?
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., kinases or DNA topoisomerases).
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with antiproliferative activity .
Q. How are biological activity assays designed to evaluate anticancer potential?
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to measure IC₅₀ values.
- Apoptosis Markers : Western blotting for caspase-3/7 activation confirms mechanistic pathways.
- Selectivity Testing : Compare cytotoxicity against non-cancerous cells (e.g., HEK293) to assess therapeutic windows .
Q. How should researchers resolve contradictions in experimental data (e.g., elemental analysis vs. spectroscopic results)?
- Cross-Validation : Repeat synthesis and characterization under controlled conditions.
- High-Resolution MS : Confirm molecular formula discrepancies (e.g., unexpected Cl loss during purification).
- X-ray Crystallography : Resolve structural ambiguities caused by tautomerism or polymorphism .
Q. What methodologies improve scalability and reproducibility in process optimization?
- Flow Chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., cyclizations).
- DoE (Design of Experiments) : Identifies critical parameters (e.g., solvent ratio, catalyst loading) using response surface modeling.
- In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR probes track reaction progress in real time .
Tables for Key Data
Table 1: Spectroscopic Benchmarks for Structural Confirmation
| Functional Group | IR Range (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Quinoline C-Cl | 750–800 | - | 110–115 |
| Pyridyl NH | 3200–3300 | 8.1–8.3 (d, J=5 Hz) | - |
| Carboxamide C=O | 1680–1720 | - | 165–170 |
Table 2: Example Bioactivity Data
| Derivative | IC₅₀ (μM, MCF-7) | Selectivity Index (HEK293) | Target Protein |
|---|---|---|---|
| Parent Compound | 12.4 | 3.2 | Topoisomerase IIα |
| 6-Cl-4-OH Analog | 8.7 | 5.1 | EGFR Kinase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
